N-[(6-chloropyridin-3-yl)methyl]-2,4-difluoro-3-methoxy-N-methylbenzamide
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Overview
Description
N-[(6-chloropyridin-3-yl)methyl]-2,4-difluoro-3-methoxy-N-methylbenzamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chloropyridinyl group, difluoromethoxy substituents, and a benzamide core, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloropyridin-3-yl)methyl]-2,4-difluoro-3-methoxy-N-methylbenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 6-chloropyridine and 2,4-difluoro-3-methoxybenzoic acid.
Formation of Intermediate: The 6-chloropyridine is reacted with formaldehyde and a methylamine source to form N-[(6-chloropyridin-3-yl)methyl]-N-methylamine.
Coupling Reaction: The intermediate is then coupled with 2,4-difluoro-3-methoxybenzoic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloropyridin-3-yl)methyl]-2,4-difluoro-3-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-[(6-chloropyridin-3-yl)methyl]-2,4-difluoro-3-methoxy-N-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-[(6-chloropyridin-3-yl)methyl]-2,4-difluoro-3-methoxy-N-methylbenzamide exerts its effects involves interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to the desired biological effect . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[(6-chloropyridin-3-yl)methyl]methylamine: This compound shares the chloropyridinyl group but lacks the difluoromethoxy and benzamide components.
2-chloro-5-(methylaminomethyl)pyridine: Similar in structure but differs in the substitution pattern on the pyridine ring.
Uniqueness
N-[(6-chloropyridin-3-yl)methyl]-2,4-difluoro-3-methoxy-N-methylbenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds .
Properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-2,4-difluoro-3-methoxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF2N2O2/c1-20(8-9-3-6-12(16)19-7-9)15(21)10-4-5-11(17)14(22-2)13(10)18/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIBTHLAKNFHOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C(C=C1)Cl)C(=O)C2=C(C(=C(C=C2)F)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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